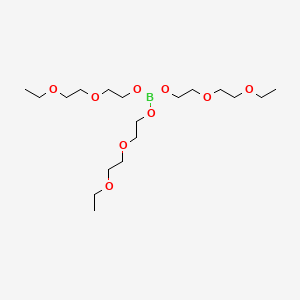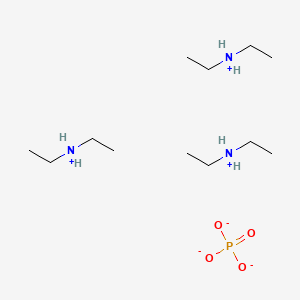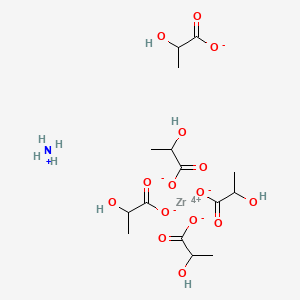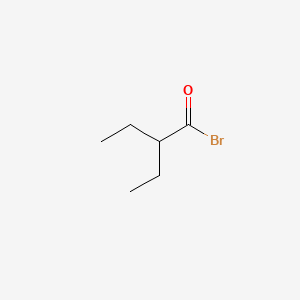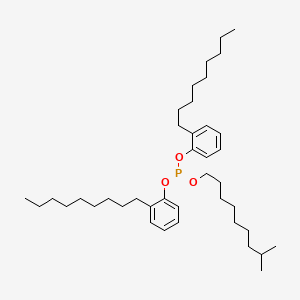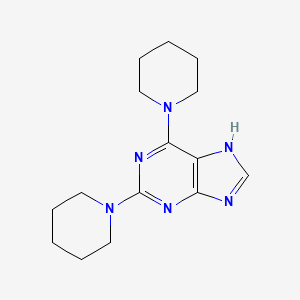
1-(2,2-Diethoxyethoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Diethoxyethoxy)butane is an organic compound with the molecular formula C10H22O3. It is a colorless liquid that is used in various chemical processes and research applications. The compound is characterized by its unique structure, which includes a butane backbone with a 2,2-diethoxyethoxy substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,2-Diethoxyethoxy)butane can be synthesized through the reaction of butane with 2,2-diethoxyethanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor where the reaction conditions are carefully controlled to optimize yield and purity. The process may include distillation steps to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-Diethoxyethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether groups into alcohols.
Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(2,2-Diethoxyethoxy)butane is utilized in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving the modification of biomolecules.
Medicine: Potential use in drug formulation and delivery systems.
Industry: As an intermediate in the production of other chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Diethoxyethoxy)butane involves its interaction with specific molecular targets and pathways. The compound’s ether groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 1-(2-Methoxyethoxy)butane
- 1-(2-Ethoxyethoxy)butane
- 1-(2,2-Dimethoxyethoxy)butane
Uniqueness: 1-(2,2-Diethoxyethoxy)butane is unique due to its specific ether substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
85168-88-3 |
|---|---|
Fórmula molecular |
C10H22O3 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-(2,2-diethoxyethoxy)butane |
InChI |
InChI=1S/C10H22O3/c1-4-7-8-11-9-10(12-5-2)13-6-3/h10H,4-9H2,1-3H3 |
Clave InChI |
YSBXHBNOIYKJKC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
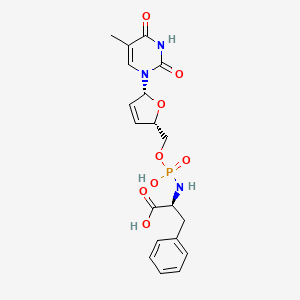


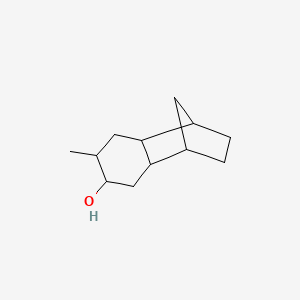
![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
